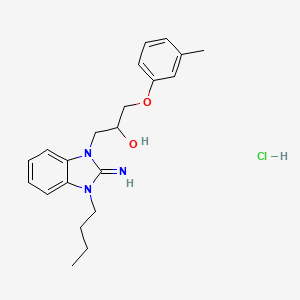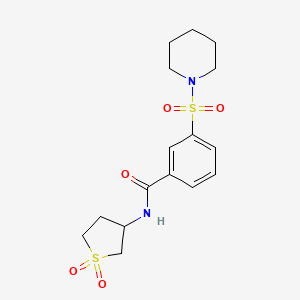![molecular formula C25H21N5O3 B4108799 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4108799.png)
1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine
Vue d'ensemble
Description
1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine, also known as NBQX, is a potent and selective antagonist of AMPA receptors. It is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
Mécanisme D'action
1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine acts as a competitive antagonist of AMPA receptors, which are involved in the fast excitatory synaptic transmission in the central nervous system. By blocking the activity of AMPA receptors, 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine reduces the excitatory transmission and prevents the excessive release of glutamate, which is associated with the pathogenesis of various neurological disorders.
Biochemical and physiological effects:
1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine has been shown to have a number of biochemical and physiological effects. It reduces the excitability of neurons, inhibits the release of glutamate, and prevents the induction of long-term potentiation (LTP) and long-term depression (LTD). It also reduces the severity of seizures and protects against the neuronal damage caused by ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine in lab experiments is its potency and selectivity for AMPA receptors. It is also relatively stable and has a long half-life, which allows for prolonged experiments. However, 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine in scientific research. One area of interest is the development of new analogs with improved potency and selectivity for AMPA receptors. Another area of interest is the study of the role of AMPA receptors in the pathogenesis of psychiatric disorders such as depression and anxiety. Finally, the use of 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine in combination with other drugs may provide new insights into the mechanisms of synaptic plasticity and neurological disorders.
Conclusion:
In conclusion, 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine is a potent and selective antagonist of AMPA receptors, which is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for the use of 1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine in scientific research are also promising and may lead to new insights into the mechanisms of neurological disorders.
Applications De Recherche Scientifique
1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine is widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of neurological disorders such as epilepsy, stroke, and traumatic brain injury. It is also used to study the mechanisms of synaptic plasticity, learning, and memory.
Propriétés
IUPAC Name |
(4-nitrophenyl)-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c31-25(19-10-12-20(13-11-19)30(32)33)29-16-14-28(15-17-29)24-22-9-5-4-8-21(22)23(26-27-24)18-6-2-1-3-7-18/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMOWNWWACJJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4108718.png)

![1-(6-chloro-1,3-benzothiazol-2-yl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4108725.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine](/img/structure/B4108732.png)
![2-[4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4108735.png)
![4-methoxy-N-[4-oxo-2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-3(4H)-quinazolinyl]benzamide](/img/structure/B4108742.png)
![1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4108765.png)
![N-[1]benzofuro[3,2-d]pyrimidin-4-ylphenylalanine](/img/structure/B4108771.png)
![3-isopropoxy-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4108772.png)
![2-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4108795.png)

![N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B4108811.png)
![3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4108816.png)
